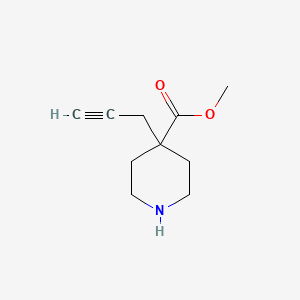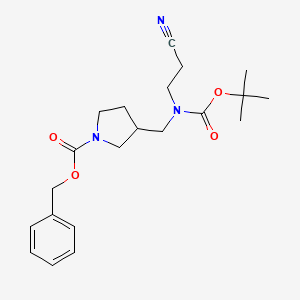
5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline is a complex organic compound that features a thiophene ring substituted with chlorine, an imidazole ring, and a methylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with 5-chlorothiophene-2-carboxylic acid, which can be synthesized via the chlorination of thiophene.
Imidazole Ring Formation: The thiophene derivative undergoes cyclization with appropriate reagents to form the imidazole ring.
Attachment of Methylaniline: The final step involves the coupling of the imidazole-thiophene intermediate with 2-methylaniline under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the imidazole ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
作用机制
The mechanism by which 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 5-Chlorothiophene-2-boronic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
What sets 5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline apart is its combination of a thiophene ring, an imidazole ring, and a methylaniline group
属性
CAS 编号 |
93972-62-4 |
|---|---|
分子式 |
C14H12ClN3S |
分子量 |
289.8 g/mol |
IUPAC 名称 |
5-[5-(5-chlorothiophen-2-yl)-1H-imidazol-4-yl]-2-methylaniline |
InChI |
InChI=1S/C14H12ClN3S/c1-8-2-3-9(6-10(8)16)13-14(18-7-17-13)11-4-5-12(15)19-11/h2-7H,16H2,1H3,(H,17,18) |
InChI 键 |
TTZQZESGUQMUES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=C(S3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


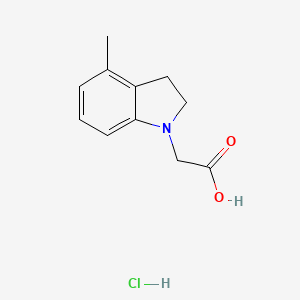
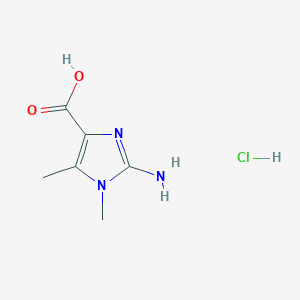
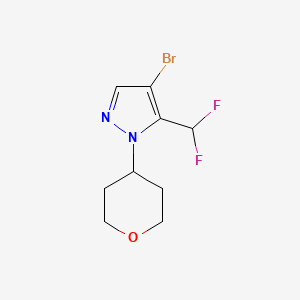
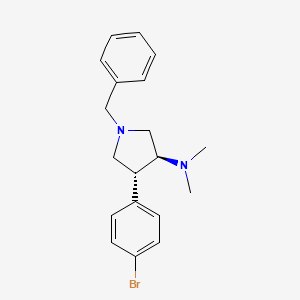
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)

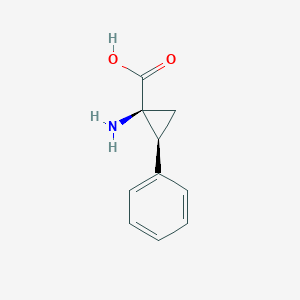

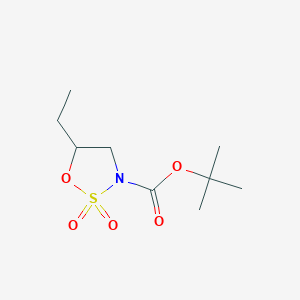
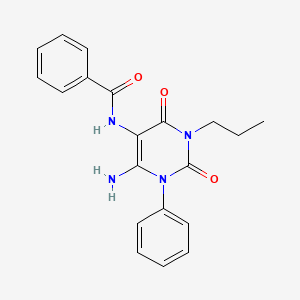
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
